molecular formula C6H7BrN2O3 B2878160 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1784095-49-3

5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2878160
CAS No.: 1784095-49-3
M. Wt: 235.037
InChI Key: HLVITVHVNZZHDO-UHFFFAOYSA-N
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Description

5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound It features a pyrazole ring substituted with bromine, methoxy, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar in structure but with a chloropyridinyl group.

    5-methyl-1H-pyrazole-3-carboxylic acid: Lacks the bromine and methoxy groups but shares the pyrazole and carboxylic acid moieties.

Uniqueness

5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

5-Bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1784095-49-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural properties, serves as a versatile building block in pharmaceutical and agrochemical applications. In this article, we explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₇BrN₂O₃
  • Molecular Weight : 235.04 g/mol
  • Structure : The presence of bromine, methoxy, and carboxylic acid groups contributes to its reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell types:

  • In vitro Studies : Compounds containing the pyrazole structure have shown significant antiproliferative effects against several cancer cell lines such as:
    • Lung Cancer : Inhibition of A549 cells.
    • Breast Cancer : Effective against MDA-MB-231 cells.
    • Liver Cancer : HepG2 cells demonstrated sensitivity to treatment .

The mechanisms through which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M phase.
  • Inhibition of Angiogenesis : Suppression of blood vessel formation that supports tumor growth.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC₅₀ (µM)Reference
AnticancerMDA-MB-2313.79
AnticancerHepG226.00
AnticancerA54942.30
AntimicrobialE. coliN/A
Anti-inflammatoryCarrageenan-induced edemaComparable to indomethacin

Synthesis and Evaluation

A study conducted by researchers synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities through in vitro assays. The findings indicated that this compound could serve as a lead structure for developing new anticancer agents due to its favorable pharmacological profile .

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary assessments indicate that:

  • The compound may exhibit acute toxicity if ingested (H302) and can cause skin irritation (H315) .

Further toxicological studies are necessary to fully understand the safety implications for therapeutic use.

Properties

IUPAC Name

5-bromo-3-methoxy-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3/c1-9-4(7)3(6(10)11)5(8-9)12-2/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVITVHVNZZHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)OC)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784095-49-3
Record name 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
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